ER Binding Potency: WS 7528 vs. BE-14348A (Naringenin) in Rat Uterine Cytosol Receptor Assay
WS 7528 (BE-14348B) demonstrates an estrogen receptor binding IC₅₀ of 34 nM against partially purified rat uterine cytosol receptor, compared to 10,500 nM for BE-14348A (naringenin), the des-methyl parent flavanone, measured in the same assay system [1]. This represents a ~309-fold greater binding potency conferred solely by the (2S,3S)-3-methyl substitution. By contrast, the IC₅₀ for WS 7528 in the Nakayama et al. study was 57 nM under slightly different assay conditions, with naringenin showing >10,000 nM (>175-fold difference) [2]. Both independent laboratories confirm that the 3-methyl modification is the single dominant driver of ER binding affinity within this chemotype.
| Evidence Dimension | Estrogen receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | WS 7528 (BE-14348B): IC₅₀ = 34 nM [1]; IC₅₀ = 57 nM [2] |
| Comparator Or Baseline | BE-14348A (naringenin): IC₅₀ = 10,500 nM [1]; IC₅₀ > 10,000 nM [2] |
| Quantified Difference | ~309-fold (Kondo et al.); >175-fold (Nakayama et al.) |
| Conditions | Partially purified rat uterine cytosol estrogen receptor; competitive binding assay with [³H]estradiol (Kondo: 0.7 nM radioligand; Nakayama: radioligand concentration not specified in abstract) |
Why This Matters
A >175–309-fold potency difference against the closest structural analog means that naringenin cannot serve as an acceptable surrogate; procurement of WS 7528 with verified (2S,3S) stereochemistry is mandatory for reproducible ER binding studies.
- [1] Kondo H, Nakajima S, Yamamoto N, Okura A, Satoh F, Suda H, Okanishi M, Tanaka N. BE-14348 substances, new specific estrogen-receptor binding inhibitors. J Antibiot (Tokyo). 1990;43(12):1533-1542. Table 7. View Source
- [2] Nakayama O, Yagi M, Tanaka M, Kiyoto S, Uchida I, Hashimoto M, Okuhara M, Kohsaka M. WS-7528, a new isoflavanone with estrogen activity. J Antibiot (Tokyo). 1990;43(11):1394-1402. Table 6. View Source
